

# Homo Sildenafil-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Homo Sildenafil-d5

Cat. No.: B12427436

Get Quote

## **Technical Guide: Homo Sildenafil-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Homo Sildenafil-d5**, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols relevant to its study.

## **Core Compound Details**

**Homo Sildenafil-d5** is a stable-isotope labeled version of Homo Sildenafil, an analog of Sildenafil. The strategic replacement of five hydrogen atoms with deuterium aims to modify the pharmacokinetic profile of the parent compound, potentially offering advantages in drug development.



| Parameter         | Value                                                                                                                           | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1216711-61-3                                                                                                                    | [1]       |
| Molecular Formula | C23H27D5N6O4S                                                                                                                   | [2]       |
| Molecular Weight  | 493.63 g/mol                                                                                                                    | [2]       |
| Synonyms          | 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6<br>-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [2]       |

## **Mechanism of Action: Signaling Pathway**

**Homo Sildenafil-d5** is expected to share the same mechanism of action as Sildenafil, acting as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum and the pulmonary vasculature.

The signaling cascade is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in penile erection. By inhibiting PDE5, **Homo Sildenafil-d5** prevents the breakdown of cGMP, thereby enhancing the pro-erectile effects of NO.



Click to download full resolution via product page



Caption: Signaling pathway of Homo Sildenafil-d5 via PDE5 inhibition.

## **Quantitative Data: Pharmacokinetics**

While specific pharmacokinetic data for **Homo Sildenafil-d5** is not readily available in the public domain, the effect of deuteration on a drug's pharmacokinetic profile has been studied. Deuteration can lead to a slower rate of metabolism, resulting in increased systemic exposure. The following tables present the pharmacokinetic parameters of Sildenafil and the anticipated effects of deuteration based on studies of other deuterated compounds.

Table 1: Pharmacokinetic Parameters of Sildenafil (Single Oral Dose) in Healthy Male Subjects

| Parameter                            | Value            | Reference |
|--------------------------------------|------------------|-----------|
| Absolute Bioavailability             | 41%              | [4]       |
| Time to Maximum Concentration (tmax) | ~1 hour (fasted) | [5]       |
| Effect of Food on Cmax               | 29% reduction    | [5]       |
| Effect of Food on AUC                | 11% reduction    | [5]       |
| Apparent Clearance (CL/F)            | 58.5 ± 1.4 L/h   | [6]       |
| Volume of Distribution (V/F)         | 310 ± 6.92 L     | [6]       |

Table 2: Expected Impact of Deuteration on Pharmacokinetic Parameters of **Homo Sildenafil-d5** (Illustrative)

This table illustrates the potential changes in pharmacokinetic parameters due to the deuterium isotope effect, as observed in studies of other deuterated drugs like d3-enzalutamide.[7][8]



| Parameter                    | Expected Change         | Rationale                                                                           |
|------------------------------|-------------------------|-------------------------------------------------------------------------------------|
| Maximum Concentration (Cmax) | Increased               | Slower metabolism leads to higher peak plasma concentrations.                       |
| Area Under the Curve (AUC)   | Significantly Increased | Reduced clearance results in greater overall drug exposure.                         |
| Metabolite Formation         | Decreased               | Slower N-demethylation (a primary metabolic pathway for Sildenafil) is anticipated. |
| Half-life (t1/2)             | Prolonged               | A slower rate of elimination extends the duration the drug remains in the body.     |

# **Experimental Protocols Phosphodiesterase 5 (PDE5) Inhibition Assay**

This protocol is adapted from a method for determining PDE5 inhibition by Sildenafil and can be applied to **Homo Sildenafil-d5**.[9]

Objective: To determine the in vitro inhibitory activity of **Homo Sildenafil-d5** on PDE5.

#### Materials:

- Recombinant human PDE5A1
- Homo Sildenafil-d5
- [3H]-cGMP (radiolabeled cyclic guanosine monophosphate)
- Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT
- 0.2 M ZnSO4
- 0.2 M Ba(OH)2



- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

- Prepare a series of dilutions of **Homo Sildenafil-d5** in the reaction buffer.
- In a reaction tube, combine the PDE5A1 enzyme with the reaction buffer.
- Add a specific concentration of the Homo Sildenafil-d5 solution to the tube (or vehicle control).
- Initiate the reaction by adding [3H]-cGMP.
- Incubate the reaction mixture at room temperature for 15 minutes.
- Terminate the reaction by adding 0.2 M ZnSO4 followed by 0.2 M Ba(OH)2. This will precipitate the product, [3H]-GMP, as BaSO4, while the unreacted [3H]-cGMP remains in the supernatant.
- Centrifuge the tubes to pellet the precipitate.
- Transfer the supernatant to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- The amount of radioactivity in the supernatant is inversely proportional to the PDE5 activity.
- Calculate the percentage of inhibition for each concentration of Homo Sildenafil-d5 and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the PDE5 Inhibition Assay.



## In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of **Homo Sildenafil-d5** in a rat model, based on methodologies used for other deuterated compounds. [10]

Objective: To determine the pharmacokinetic parameters (Cmax, tmax, AUC, clearance) of **Homo Sildenafil-d5** following oral administration in rats.

#### Materials:

- Male Sprague-Dawley rats (or other appropriate strain)
- Homo Sildenafil-d5
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Blood collection supplies (e.g., heparinized tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

### Procedure:

- Acclimate the rats to the housing conditions for at least one week.
- Fast the animals overnight prior to dosing, with free access to water.
- Administer a single oral dose of Homo Sildenafil-d5 via gavage.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.
- Process the blood samples by centrifugation to obtain plasma.
- Store the plasma samples at -80°C until analysis.



- Quantify the concentration of **Homo Sildenafil-d5** and its potential metabolites in the plasma samples using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis of the plasma concentration-time data to determine key parameters.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Homo Sildenafil-D5 | CAS No- 1216711-61-3 | Simson Pharma Limited [simsonpharma.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality PMC [pmc.ncbi.nlm.nih.gov]
- 6. A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Homo Sildenafil-d5 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427436#homo-sildenafil-d5-cas-number-and-molecular-formula]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com